ethyl 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carboxylate
Description
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate is a complex organic compound known for its unique spiro structure. This compound is part of the spirooxindole family, which is characterized by a spiro connection between an oxindole and another ring system. Spiro compounds are notable for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2'-amino-2-oxospiro[1H-indole-3,4'-5,6,7,8-tetrahydro-1H-quinoline]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17(23)15-16(20)21-13-9-5-3-7-11(13)19(15)12-8-4-6-10-14(12)22-18(19)24/h4,6,8,10,21H,2-3,5,7,9,20H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHULSYQZSJGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C13C4=CC=CC=C4NC3=O)CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indoline-2,3-dione, malononitrile, and 3-aminophenol in ethanol under reflux conditions to form an oxo-spiro chromene intermediate . This intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can inhibit cyclin-dependent kinase 6 (CDK6), which plays a role in cell cycle regulation, contributing to its anticancer properties .
Comparison with Similar Compounds
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate can be compared with other spirooxindole compounds:
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
Diethyl 2’-amino-3’-cyano-1-ethyl-1’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’,6’-dicarboxylate: Used in asymmetric synthesis.
These compounds share the spiro structure but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate.
Biological Activity
Ethyl 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to the spiro[indole] family, characterized by a unique bicyclic structure that contributes to its biological properties. The presence of the indole moiety is often associated with various pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antiproliferative effects against several cancer cell lines:
The compound 6m has shown antiproliferation potency comparable to established chemotherapeutic agents like 5-fluorouracil. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, spiro-indole derivatives have been reported to possess significant antimicrobial activity. Various studies indicate that these compounds can inhibit the growth of bacteria and fungi, although specific data on this compound is limited.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.
- Induction of Apoptosis : Evidence suggests that spiro-indole compounds can trigger programmed cell death in cancer cells through various apoptotic pathways.
- Antimicrobial Mechanisms : The specific mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
Several case studies highlight the efficacy of spiro[indole] compounds in preclinical settings:
- Study on MCF7 Cells : A study demonstrated that specific spiro-indole derivatives significantly inhibited the proliferation of MCF7 breast cancer cells, showcasing their potential as anticancer agents .
- Antimicrobial Efficacy : In vitro studies have shown that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What established synthetic methodologies are used to prepare ethyl 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carboxylate?
The synthesis typically involves multi-step reactions, such as the condensation of isatin derivatives with ethyl cyanoacetate and enaminones in aqueous media. For example, Tiwari et al. (2018) demonstrated a three-component reaction under reflux conditions to form analogous spiroquinoline-indole derivatives, achieving yields of 60–75% after purification by column chromatography . Key steps include:
- Step 1: Activation of isatin with ethyl cyanoacetate under basic conditions.
- Step 2: Cyclocondensation with enaminones to form the spiro core.
- Step 3: Acidic workup and recrystallization for purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of 1H/13C NMR , HPLC-MS , and X-ray crystallography is essential:
- NMR : Assigns proton environments (e.g., spiro junction protons at δ 3.8–4.2 ppm) and carbon backbone .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
- X-ray diffraction : Resolves spirocyclic geometry and hydrogen-bonding networks using SHELX software .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Raney nickel or palladium catalysts improve stereoselectivity in hydrogenation steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during enaminone formation .
Table 1: Example optimization for Step 2 (cyclocondensation):
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 15% ↑ |
| Reaction Time | 12 hours | 20% ↑ |
| Catalyst (Pd/C) | 5 wt% | 10% ↑ |
Q. How can researchers address discrepancies between computational and experimental structural data?
- Validation workflow :
- Compare DFT-optimized structures with X-ray crystallographic data (e.g., bond lengths, dihedral angles) .
- Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonds in crystal packing) .
- Reconcile NMR chemical shifts using computational tools like GIAO (Gauge-Including Atomic Orbital) .
Q. What strategies resolve stereochemical challenges in spiro compound synthesis?
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., tert-butyl esters) to direct spiro junction formation .
- Asymmetric catalysis : Rhodium(III) catalysts enable enantioselective spiroannulation (e.g., 97% ee achieved in analogous systems) .
- Dynamic kinetic resolution : Control atropisomerism via reaction temperature and solvent polarity .
Q. How does the spiro architecture influence biological activity?
The spiro core enhances conformational rigidity, improving target binding affinity. For example:
- Enzyme inhibition : The spiroquinoline moiety mimics transition states in kinase active sites .
- SAR studies : Modifying the ethyl carboxylate group alters solubility and logP values, impacting membrane permeability .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for spiro compounds?
- Case study : Discrepancies in δ 2.1–2.5 ppm (methylene protons) may arise from dynamic effects. Solutions include:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange .
- 2D NMR (COSY, NOESY) : Confirm through-space correlations between ambiguous protons .
Q. Addressing inconsistencies in crystallographic refinement
- SHELX best practices :
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
